molecular formula C20H26N2O B12113620 1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline

1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12113620
M. Wt: 310.4 g/mol
InChI Key: NYHNKKWSXUOABA-UHFFFAOYSA-N
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Description

1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an amino group, a methoxy group, and a benzyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Alkylated or acylated isoquinoline derivatives.

Scientific Research Applications

1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-Methoxybenzyl Alcohol: Shares the amino and methoxy groups but lacks the isoquinoline core.

    2-Amino-3-Methylbenzyl Alcohol: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Amino-2-Methylbenzyl)-4-[2-(2-thienyl)ethoxy]-2(1H)-pyridinone: Contains an amino and methylbenzyl group but has a different core structure.

Uniqueness

1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups and the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methoxy-6-[(2-propyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-12-22-13-11-15-7-4-5-9-17(15)18(22)14-16-8-6-10-19(23-2)20(16)21/h4-10,18H,3,11-14,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHNKKWSXUOABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=CC=CC=C2C1CC3=C(C(=CC=C3)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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